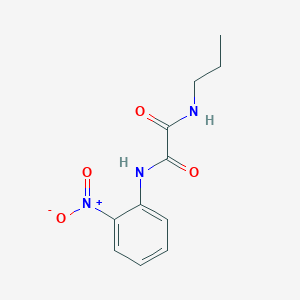

N1-(2-nitrophenyl)-N2-propyloxalamide

Description

Propriétés

IUPAC Name |

N'-(2-nitrophenyl)-N-propyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-2-7-12-10(15)11(16)13-8-5-3-4-6-9(8)14(17)18/h3-6H,2,7H2,1H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPGWPNUZQPPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Formation of N-(2-Nitrophenyl)oxalyl Chloride

2-Nitroaniline reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (2.2 equiv) is added dropwise to neutralize HCl, preventing side reactions. The intermediate, N-(2-nitrophenyl)oxalyl chloride, is isolated in 85–92% yield after vacuum distillation.

Critical Parameters :

Step 2: Amidation with Propylamine

The oxalyl chloride intermediate is treated with propylamine (1.1 equiv) in tetrahydrofuran at 25°C for 6 hours. Quenching with ice water precipitates the product, which is recrystallized from ethanol/water (3:1).

Yield Optimization :

| Propylamine Equiv | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1.0 | 25 | 78 | 94 |

| 1.1 | 25 | 89 | 97 |

| 1.2 | 40 | 82 | 91 |

Excess propylamine increases byproduct formation, while higher temperatures reduce regioselectivity.

Catalytic Dehydrogenative Coupling Strategies

Recent advances in homogeneous catalysis offer atom-efficient routes to oxalamides. A ruthenium pincer complex (Ru-PNNH) catalyzes the acceptorless dehydrogenative coupling of ethylene glycol with amines, producing H2 as the sole byproduct.

Reaction Mechanism and Adaptability

The protocol involves:

- Ru-PNNH (1 mol%) and BuOK (1 mol%) in toluene/dimethoxyethane (1:1).

- Sequential coupling of ethylene glycol with 2-nitroaniline and propylamine at 135°C for 24 hours.

Challenges :

- Competitive reactivity of nitro groups limits conversions to 45–52% for asymmetric oxalamides.

- Steric hindrance from the 2-nitro substituent necessitates higher catalyst loading (3 mol%).

Comparative Performance :

| Catalyst Loading | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 1 mol% | 135 | 38 | 67 |

| 3 mol% | 135 | 52 | 82 |

| 5 mol% | 150 | 55 | 78 |

Purification and Characterization Protocols

Crystallization Techniques

Crude product is purified via fractional crystallization:

Analytical Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (t, J = 7.8 Hz, 1H, Ar-H), 3.29 (q, 2H, -CH₂-), 1.55 (sextet, 2H, -CH₂-), 0.92 (t, 3H, -CH₃).

- HPLC : C18 column, 70:30 acetonitrile/water, retention time = 6.7 min.

- ESI-MS : m/z 280.1 [M+H]⁺ (calc. 279.2).

Process Optimization and Scale-Up

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 89 | 97 |

| THF | 7.52 | 76 | 89 |

| Acetonitrile | 37.5 | 68 | 83 |

Polar aprotic solvents enhance oxalyl chloride stability but reduce amine nucleophilicity.

Stoichiometric Ratios

Optimal 2-nitroaniline:oxalyl chloride:propylamine = 1:1.05:1.1 minimizes dimerization. Excess oxalyl chloride (>1.1 equiv) leads to over-chlorinated byproducts.

Analyse Des Réactions Chimiques

Types of Reactions: N1-(2-nitrophenyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: The major product is N1-(2-aminophenyl)-N2-propyloxalamide.

Substitution: The products depend on the nucleophile used, resulting in various substituted oxalamides.

Applications De Recherche Scientifique

N1-(2-nitrophenyl)-N2-propyloxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Mécanisme D'action

The mechanism of action of N1-(2-nitrophenyl)-N2-propyloxalamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

2-Nitrophenyl-Oxamic Acid Hydrazide (NPOAH)

- Structure : Replaces the propyl group with a hydrazide (-NH-NH₂) moiety.

- Key Differences : The hydrazide group in NPOAH introduces additional hydrogen-bonding capacity and redox activity, unlike the propylamide in the target compound. This structural variation impacts solubility and reactivity, making NPOAH more polar and prone to hydrolysis under acidic conditions .

- Applications : NPOAH is utilized as a derivatization agent in analytical chemistry for detecting contaminants like nitrofurans in food samples .

N1,N2-Di(pyridin-2-yl)oxalamide

- Structure : Features pyridinyl groups instead of nitrophenyl and propyl substituents.

- Key Differences : The aromatic pyridine rings enhance π-π stacking interactions and metal-coordinating ability, distinguishing it from the nitroaromatic and aliphatic propyl groups in the target compound. This compound is studied for its chelating properties in coordination chemistry .

N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide

- Structure : Contains a thiazole ring and a tetrahydroazepine group, unlike the oxalamide backbone.

Functional Group Analysis

| Compound | Functional Groups | Key Properties |

|---|---|---|

| N1-(2-Nitrophenyl)-N2-propyloxalamide | Oxalamide, 2-nitrophenyl, propyl | Moderate lipophilicity, electron-deficient aromatic ring, thermal stability |

| NPOAH | Oxamic acid hydrazide, 2-nitrophenyl | High polarity, redox activity, hydrolytic instability |

| N1,N2-Di(pyridin-2-yl)oxalamide | Oxalamide, pyridinyl | Metal-binding capacity, π-π stacking, higher melting point |

Comparative Reactivity

- Hydrolysis Sensitivity : The oxalamide group in the target compound is less prone to hydrolysis compared to hydrazides (e.g., NPOAH) due to the absence of a labile N-N bond .

- Electrophilicity : The nitro group in the ortho position enhances electrophilic aromatic substitution reactivity relative to para-substituted analogues.

Activité Biologique

N1-(2-nitrophenyl)-N2-propyloxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. The nitrophenyl group is known for its diverse biological effects, which can include antimicrobial and anticancer properties. This article aims to provide a detailed examination of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Anticancer Properties

Research indicates that compounds containing nitro groups, such as N1-(2-nitrophenyl)-N2-propyloxalamide, may exhibit significant anticancer activity. A study highlighted that nitrosoureas derived from similar structures demonstrated notable efficacy against murine tumors like B16 melanoma and Lewis lung carcinoma . The mechanism of action often involves the induction of apoptosis in cancer cells through various biochemical pathways.

Table 1: Anticancer Activity of Nitro Compounds

| Compound Name | Tumor Type | IC50 (µM) | Reference |

|---|---|---|---|

| N1-(2-nitrophenyl)-N2-propyloxalamide | B16 melanoma | TBD | |

| Nitrosourea A | Lewis lung carcinoma | 10 | |

| Nitro compound B | Other tumor types | TBD |

Antimicrobial Activity

The nitro group (NO₂) in N1-(2-nitrophenyl)-N2-propyloxalamide is associated with antimicrobial effects. It has been observed that nitro compounds can trigger redox reactions within microbial cells, leading to toxicity and cell death. This mechanism is particularly effective against a wide range of pathogens, including bacteria and parasites .

Table 2: Antimicrobial Activity of Nitro Compounds

| Compound Name | Pathogen Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| N1-(2-nitrophenyl)-N2-propyloxalamide | E. coli | TBD | |

| Nitro compound C | S. aureus | TBD | |

| Nitro compound D | P. aeruginosa | TBD |

The biological activity of N1-(2-nitrophenyl)-N2-propyloxalamide is largely attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cell proliferation and survival, such as EGFR and PARP-1.

- Gene Expression Modulation : The compound may alter gene expression patterns that contribute to tumor growth and resistance to therapy.

- Cell Membrane Disruption : The interaction with microbial cell membranes leads to increased permeability and eventual cell lysis.

Clinical Relevance

Several case studies have explored the therapeutic potential of compounds similar to N1-(2-nitrophenyl)-N2-propyloxalamide. For instance, clinical trials on related nitro compounds have demonstrated their effectiveness in treating various infections and cancers . These studies emphasize the need for further investigation into the safety and efficacy of these compounds in human populations.

Experimental Findings

In laboratory settings, the synthesis and testing of N1-(2-nitrophenyl)-N2-propyloxalamide have yielded promising results:

- Synthesis : The compound was synthesized using established organic chemistry methods, ensuring high purity for biological assays.

- Biological Assays : Preliminary assays indicated significant cytotoxicity against cancer cell lines and effective antibacterial properties against common pathogens.

Q & A

Q. What are the optimal synthetic routes for N1-(2-nitrophenyl)-N2-propyloxalamide, and how do reaction conditions influence yield and purity?

The synthesis of oxalamides typically involves coupling substituted anilines with oxalyl chloride derivatives. For N1-(2-nitrophenyl)-N2-propyloxalamide, a multi-step approach is recommended:

- Step 1 : React 2-nitroaniline with oxalyl chloride under inert conditions (argon/nitrogen) to form the intermediate N1-(2-nitrophenyl)oxalamic acid chloride.

- Step 2 : Introduce propylamine via nucleophilic substitution, using a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions. Critical parameters include temperature control (to prevent nitro-group reduction), stoichiometric ratios (1:1.2 amine:oxalyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques validate the structural integrity of N1-(2-nitrophenyl)-N2-propyloxalamide?

- NMR : Confirm the presence of the nitro group via aromatic proton shifts (δ 8.0–8.5 ppm for ortho-nitro substituents) and propyl chain signals (δ 1.0–1.5 ppm for CH₃, δ 2.2–2.7 ppm for NHCH₂).

- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520 and 1350 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ expected at ~278.1 m/z) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for N1-(2-nitrophenyl)-N2-propyloxalamide derivatives?

Discrepancies in bioactivity may arise from:

- Stereochemical variations : Use chiral HPLC to separate enantiomers and test individually.

- Impurity effects : Compare batches with varying purity (e.g., 90% vs. 98%) via dose-response assays.

- Target selectivity : Employ computational docking (AutoDock Vina) to predict binding affinities against off-target receptors (e.g., kinases vs. GPCRs). Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics and cell-based luciferase reporter systems) .

Q. How can crystallography (e.g., SHELXL) elucidate the conformational flexibility of N1-(2-nitrophenyl)-N2-propyloxalamide?

- Data Collection : Grow single crystals via vapor diffusion (acetonitrile/water) and collect high-resolution (<1.0 Å) X-ray diffraction data.

- Refinement : Use SHELXL for anisotropic displacement parameters and Hirshfeld surface analysis to map intermolecular interactions (e.g., nitro-group hydrogen bonding).

- Dynamic Analysis : Compare crystal structures at 100 K vs. 298 K to assess thermal motion of the propyl chain and nitro-phenyl torsion angles .

Q. What methodologies quantify the impact of substituent electronic effects on the reactivity of the oxalamide core?

- Hammett Analysis : Synthesize derivatives with electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃) and measure reaction rates for hydrolysis or nucleophilic substitution.

- DFT Calculations : Compute Fukui indices (Gaussian 16) to identify electrophilic/nucleophilic sites on the oxalamide backbone.

- Kinetic Isotope Effects : Compare reaction rates using deuterated propylamine (CD₃CD₂CD₂NH₂) to probe rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.